6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 23596-25-0
VCID: VC2315358
InChI: InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
SMILES: C1CNC2=CC(=NC=C21)Cl
Molecular Formula: C7H7ClN2
Molecular Weight: 154.6 g/mol

6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

CAS No.: 23596-25-0

Cat. No.: VC2315358

Molecular Formula: C7H7ClN2

Molecular Weight: 154.6 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine - 23596-25-0

Specification

CAS No. 23596-25-0
Molecular Formula C7H7ClN2
Molecular Weight 154.6 g/mol
IUPAC Name 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2
Standard InChI Key WSJKRCBUBLIDBF-UHFFFAOYSA-N
SMILES C1CNC2=CC(=NC=C21)Cl
Canonical SMILES C1CNC2=CC(=NC=C21)Cl

Introduction

Chemical Structure and Properties

Structural Information

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine consists of a partially saturated bicyclic ring system where a dihydropyrrole moiety is fused to a pyridine nucleus at positions 3 and 2. The compound features a chlorine substituent at position 6 of the pyridine ring, which significantly influences its physicochemical properties and biological activity. The nitrogen atom in the pyrrole ring bears a hydrogen atom (1H), while the 2,3-positions of the pyrrole ring are saturated (dihydro) .

The structural representation can be described through various chemical notations:

  • SMILES: C1CNC2=CC(=NC=C21)Cl

  • InChI: InChI=1S/C7H7ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h3-4,9H,1-2H2

  • InChIKey: WSJKRCBUBLIDBF-UHFFFAOYSA-N

Physical Properties

The physical properties of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine are crucial for understanding its behavior in various chemical and biological systems. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

PropertyValueMethod
Molecular Weight154.597 g/molCalculated
Melting Point115-116 °CExperimental
Boiling Point287.2 °C at 760 mmHgPredicted
Density1.291 g/cm³Predicted
Flash Point127.5 °CPredicted
pKa4.31 ± 0.20Predicted
LogP1.841Predicted
Exact Mass154.030Calculated
PSA (Polar Surface Area)24.92Calculated
Index of Refraction1.585Predicted
Vapor Pressure0.00253 mmHg at 25°CPredicted

The compound exhibits moderate lipophilicity with a LogP value of 1.841, suggesting balanced distribution between aqueous and lipid phases, an important characteristic for drug-like molecules .

Spectroscopic Properties

In addition to its physical characteristics, spectroscopic data provides valuable information for structural confirmation and purity assessment. Particularly noteworthy is the predicted collision cross-section (CCS) data for various adducts of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, which is useful for mass spectrometry-based identification and characterization.

Table 2: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+155.03705127.4
[M+Na]+177.01899141.1
[M+NH4]+172.06359137.2
[M+K]+192.99293135.5
[M-H]-153.02249128.8
[M+Na-2H]-175.00444133.8
[M]+154.02922129.9
[M]-154.03032129.9

These collision cross-section values are particularly valuable for ion mobility mass spectrometry applications and can aid in the unambiguous identification of the compound in complex mixtures .

Synthetic Approaches

General Synthetic Routes

The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its derivatives typically involves palladium-mediated coupling reactions. One prominent approach utilizes the Sonogashira coupling of appropriately substituted 4-amino-2-bromo-5-iodopyridine with alkynes to generate key pyrrolopyridine intermediates. This domino approach has been exemplified by Schmidt and colleagues .

A general synthetic pathway involves:

  • Palladium-mediated Sonogashira coupling of 4-amino-2-bromo-5-iodopyridine with an alkyne

  • Formation of the pyrrolopyridine scaffold

  • Subsequent modifications to introduce or modify substituents

In cases where direct transformations yield low products, protecting-group strategies are often employed, typically installing a Boc (tert-butyloxycarbonyl) group at the N-1 position prior to further modifications .

Alternative Synthetic Approaches

Alternative approaches to pyrrolopyridines can involve base-mediated cyclization reactions. For instance, treatment of suitable precursors with potassium tert-butoxide can promote cyclization to form the pyrrolopyridine scaffold. This approach often obviates the need for sulfonamide-mediated activation of anilinic cyclization precursors .

For oxazole-containing derivatives, specialized synthetic routes may be required. In some cases, these involve:

  • Construction of the oxazole intermediate from acetal precursors

  • Liberation of aldehydes and reaction with p-toluenesulfonylmethyl isocyanide (TOSMIC)

  • Subsequent N-1 protection with Boc groups

Biological Activity and Applications

Medicinal Chemistry Applications

6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrrolopyridine scaffold has been identified as a privileged structure in drug discovery due to its ability to form key hydrogen-bond interactions with target proteins .

Research has demonstrated that derivatives of this compound can be potent inhibitors of various kinases, including MPS1 (Monopolar spindle 1), a critical mitotic checkpoint kinase. For example, 1H-pyrrolo[3,2-c]pyridine-based MPS1 inhibitors have shown:

  • Potent binding to MPS1 (IC50 values in the nanomolar range)

  • Antiproliferative activity against cancer cell lines

  • Structure-activity relationships where the pyrrolopyridine scaffold interacts with the hinge region of the ATP-binding site through hydrogen-bond interactions

Structure-Activity Relationships

Critical structure-activity relationships (SAR) identified for pyrrolopyridine derivatives include:

  • The 6-amino-pyrrolopyridine motif interacts with the hinge region of ATP-binding sites in kinases

  • The anilinic NH can form hydrogen bonds with hinge residues of the target protein

  • C-2 substitution patterns significantly influence metabolic stability and potency

  • N-1 substitution can enhance target selectivity and modify the pharmacokinetic profile

Studies have revealed that N-methylation of adjacent heterocycles (e.g., pyrazoles at the C-2 position) can improve metabolic stability while maintaining potency. Electron-withdrawing substituents at specific positions can also enhance metabolic stability, although steric considerations must be carefully balanced .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator